molecular formula C₂₂H₁₇D₅N₂O₆ B1146421 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 CAS No. 1346597-40-7

4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5

Cat. No.: B1146421
CAS No.: 1346597-40-7
M. Wt: 415.45
InChI Key:
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Description

4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 is a biochemical compound used primarily in proteomics research. It is a labeled version of Ambrisentan, which is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of methoxy groups and a phenoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 involves multiple steps, including the introduction of methoxy groups and the phenoxy group. The general synthetic route can be summarized as follows:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is typically a benzene derivative.

    Phenoxylation: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the benzene ring in the presence of a catalyst.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Reagents such as halides or sulfonates are used in the presence of catalysts like palladium or copper.

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin-1 to its receptors. This inhibition leads to vasodilation and a reduction in blood pressure, making it effective in the treatment of pulmonary arterial hypertension. The molecular targets include endothelin receptor A and endothelin receptor B, and the pathways involved are related to the regulation of vascular tone and blood flow .

Comparison with Similar Compounds

Similar Compounds

    Ambrisentan: The parent compound, used in the treatment of pulmonary arterial hypertension.

    Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.

    Macitentan: A dual endothelin receptor antagonist with broader receptor affinity.

Uniqueness

4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 is unique due to its labeled nature, which allows for its use in proteomics research. The presence of methoxy and phenoxy groups also contributes to its distinct chemical properties, making it valuable in various scientific studies .

Properties

CAS No.

1346597-40-7

Molecular Formula

C₂₂H₁₇D₅N₂O₆

Molecular Weight

415.45

Synonyms

α-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-β-methyl-β-(phenoxy-d5)benzenepropanoic Acid; 

Origin of Product

United States

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